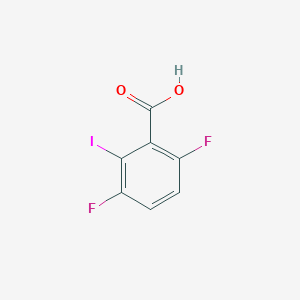

3,6-Difluoro-2-iodobenzoic acid

Description

Significance of Fluorine and Iodine Substituents in Aromatic Systems

The incorporation of fluorine and iodine atoms into aromatic systems dramatically alters their chemical behavior. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can decrease the basicity of nearby functional groups and influence the regioselectivity of subsequent reactions. researchgate.net The introduction of fluorine can also enhance the lipophilicity and metabolic stability of molecules, making it a valuable strategy in medicinal chemistry. arkat-usa.org

Conversely, iodine, as a larger and more polarizable halogen, possesses a weaker inductive effect but introduces a highly reactive C-I bond. fiveable.me This bond is susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions, where the iodine atom can be readily replaced by carbon or other heteroatom nucleophiles. fiveable.meacs.org This reactivity makes aryl iodides indispensable building blocks in the synthesis of complex organic frameworks. fiveable.me The direct iodination of aromatic rings can be challenging due to the low reactivity of iodine, often requiring the use of an oxidizing agent to generate a more potent electrophilic iodine species. jove.com

Overview of Multifunctional Benzoic Acid Derivatives as Synthetic Building Blocks

Benzoic acid derivatives that are substituted with multiple functional groups are particularly valuable in organic synthesis. These "multifunctional" building blocks offer the potential for sequential and site-selective reactions, allowing for the efficient construction of intricate molecular architectures. sci-hub.semdpi.com The carboxylic acid group itself can be transformed into a variety of other functionalities, such as esters, amides, and acid halides, further expanding their synthetic utility. researchgate.net The presence of halogens in addition to the carboxylic acid moiety provides orthogonal reactive sites, enabling chemists to perform a series of distinct chemical transformations on the same molecule. researchgate.net

Contextualizing 3,6-Difluoro-2-iodobenzoic Acid within the Landscape of Functionalized Aryl Iodides

Within the broad class of functionalized aryl iodides, this compound stands out as a particularly useful and interesting molecule. It combines the strong inductive effect of two fluorine atoms with the versatile reactivity of an iodine atom, all on a benzoic acid scaffold. This unique combination of functional groups makes it a powerful tool for the synthesis of highly substituted and electronically distinct aromatic compounds. The fluorine atoms can modulate the reactivity of the C-I bond and influence the properties of the final products, while the iodine and carboxylic acid groups provide two distinct points for further chemical modification. This trifunctional nature allows for a high degree of control and flexibility in the design and execution of complex synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃F₂IO₂ |

| Molecular Weight | 283.99 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138-142 °C |

| CAS Number | 125902-97-0 |

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHIYFRBPDXDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 3,6 Difluoro 2 Iodobenzoic Acid

The preparation of 3,6-difluoro-2-iodobenzoic acid typically involves the iodination of a difluorobenzoic acid precursor. A common and effective method is the directed ortho-metalation of 2,5-difluorobenzoic acid. This process involves treating the starting material with a strong base, such as lithium diisopropylamide (LDA), to selectively remove a proton from the position between the two fluorine atoms. The resulting organolithium species is then quenched with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the desired position. This regioselective iodination is driven by the directing effect of the carboxylic acid and the activating effect of the fluorine substituents.

Another synthetic approach involves the iodination of 2,4-difluorobenzoic acid using N-iodosuccinimide (NIS) in the presence of a strong acid catalyst. evitachem.com This electrophilic aromatic substitution reaction introduces the iodine atom onto the aromatic ring, with the position of substitution being influenced by the directing effects of the existing fluorine and carboxylic acid groups. Careful control of reaction conditions, such as temperature, is often necessary to achieve the desired isomer. evitachem.com

Reactivity and Reaction Pathways of 3,6 Difluoro 2 Iodobenzoic Acid

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in 3,6-Difluoro-2-iodobenzoic acid is the most reactive site for several important classes of reactions, largely due to the high polarizability and relatively low bond strength of the C-I bond compared to C-F, C-Br, or C-Cl bonds. This makes the iodine atom an excellent leaving group in various catalytic and substitution reactions.

Substrate for Cross-Coupling Reactions

This compound is a suitable substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound. For this compound, the aryl iodide group readily participates in the catalytic cycle. This reaction would typically involve the coupling with various aryl or heteroaryl boronic acids or their esters to form biaryl carboxylic acids. The general conditions involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The reaction is valued for its tolerance of a wide range of functional groups.

No specific experimental data for the Suzuki-Miyaura coupling of this compound was found in the search results. The following table is a generalized representation based on typical Suzuki-Miyaura reactions.

| Coupling Partner (Ar-B(OH)₂) | Product | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | 3,6-Difluoro-[1,1'-biphenyl]-2-carboxylic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Not Available |

| 4-Methoxyphenylboronic acid | 3,6-Difluoro-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Not Available |

| Pyridine-3-boronic acid | 3,6-Difluoro-2-(pyridin-3-yl)benzoic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Not Available |

The Ullmann coupling is a copper-catalyzed reaction that typically involves the coupling of two aryl halides to form a biaryl. A variation, the Ullmann condensation, involves the coupling of an aryl halide with an alcohol, amine, or thiol. In the context of this compound, it could undergo a symmetrical Ullmann reaction to form a biphenyl (B1667301) derivative or an Ullmann condensation with various nucleophiles. For instance, reaction with a phenol (B47542) would yield a phenoxybenzoic acid derivative. These reactions often require high temperatures and a copper catalyst, which can be in the form of copper powder, copper(I) iodide, or other copper salts.

Specific research findings for the Ullmann coupling of this compound were not available. The table below illustrates potential reactions.

| Nucleophile | Product | Catalyst | Base | Solvent | Yield (%) |

| Phenol | 3,6-Difluoro-2-phenoxybenzoic acid | CuI | K₂CO₃ | DMF | Not Available |

| Aniline (B41778) | 2-(Anilino)-3,6-difluorobenzoic acid | Cu₂O | Cs₂CO₃ | NMP | Not Available |

| Thiophenol | 3,6-Difluoro-2-(phenylthio)benzoic acid | Cu | K₃PO₄ | Pyridine | Not Available |

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide variety of primary and secondary amines to produce N-aryl benzoic acid derivatives. This reaction is favored for its high functional group tolerance and generally milder reaction conditions compared to traditional methods like the Ullmann condensation. The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand.

Detailed experimental data for the Buchwald-Hartwig amination of this compound is not present in the provided search results. The following table showcases hypothetical examples.

| Amine | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

| n-Butylamine | 2-(Butylamino)-3,6-difluorobenzoic acid | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Not Available |

| Morpholine | 3,6-Difluoro-2-(morpholino)benzoic acid | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | Not Available |

| Aniline | 2-(Anilino)-3,6-difluorobenzoic acid | PdCl₂(Amphos)₂ | Cs₂CO₃ | Toluene | Not Available |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. This compound can be effectively coupled with various terminal alkynes to synthesize 2-alkynylbenzoic acid derivatives. These products can serve as valuable intermediates in the synthesis of more complex molecules, including heterocycles.

Specific examples of Sonogashira coupling with this compound were not found. The table below provides a general representation of potential transformations.

| Alkyne | Product | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | 3,6-Difluoro-2-(phenylethynyl)benzoic acid | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Not Available |

| Trimethylsilylacetylene | 3,6-Difluoro-2-((trimethylsilyl)ethynyl)benzoic acid | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | Not Available |

| 1-Hexyne | 3,6-Difluoro-2-(hex-1-yn-1-yl)benzoic acid | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | Not Available |

Radical Reactivity and Pathways

The carbon-iodine (C–I) bond in aromatic iodides like this compound is susceptible to homolytic cleavage, initiating radical-based reactions. This reactivity is particularly pronounced under photolytic conditions. For instance, the photolysis of 2-iodophenol, a related compound, primarily results in the homolytic cleavage of the C–I bond, a pathway favored due to the bond's relatively low energy. rsc.org This process generates an aryl radical, which can then participate in various subsequent reactions.

In the context of diaryliodonium salts, which can be derived from iodoarenes, radical pathways have also been identified. The presence of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT) has been shown to inhibit certain copper-catalyzed cyclization reactions, suggesting the involvement of radical intermediates. beilstein-journals.org While direct studies on the radical reactivity of this compound are specific, the established behavior of similar iodoaromatic compounds suggests its potential to serve as a source of aryl radicals for C-C and C-heteroatom bond formation.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes standard transformations such as esterification and amidation. These reactions are fundamental in modifying the properties of the molecule or for its incorporation into larger, more complex structures.

Esterification: This process involves reacting the carboxylic acid with an alcohol, typically in the presence of an acid catalyst. For example, 4-iodobenzoic acid readily undergoes Fischer–Speier esterification with methanol (B129727) to yield methyl 4-iodobenzoate. wikipedia.org Similarly, this compound can be converted to its corresponding esters, such as methyl or ethyl esters, which are precursors for other functional groups. acs.orgnih.gov The tert-butyl ester of 2-iodobenzoic acid is also a commercially available derivative. boronmolecular.com

Amidation: The formation of amides from this compound can be achieved by coupling it with primary or secondary amines. This reaction often requires activating the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent. Copper-catalyzed cross-coupling reactions provide a direct method for the amination of related bromobenzoic acids, demonstrating a pathway that could be applicable to iodobenzoic acids for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives. nih.gov

Below is a table summarizing typical conditions for these transformations, based on general knowledge of carboxylic acid reactivity.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Alkyl 3,6-difluoro-2-iodobenzoate |

| Amidation | Primary or Secondary Amine | Coupling agent (e.g., DCC, EDC) or conversion to acyl chloride | N-substituted 3,6-difluoro-2-iodobenzamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for aromatic carboxylic acids, particularly those with specific substitution patterns. chemicalbook.com For ortho-substituted benzoic acids, this process can be facilitated by transition metal catalysts, notably copper. researchgate.net

The mechanism often involves the formation of a copper carboxylate intermediate. future4200.com For ortho-substituted substrates, the reaction is believed to be governed by inductive effects, where electron-withdrawing groups can stabilize a developing negative charge. researchgate.net The decarboxylation of aromatic carboxylic acids can be a key step in protodecarboxylation (replacement of -COOH with -H) or in decarboxylative coupling reactions. nih.govnih.govchemrxiv.org While beta-keto acids undergo decarboxylation readily upon heating via a cyclic transition state, simple aromatic acids require more forcing conditions or catalysis. youtube.commasterorganicchemistry.com

The application of this reaction to this compound would likely lead to the formation of 1,4-difluoro-2-iodobenzene, a valuable intermediate in the synthesis of more complex fluorinated aromatic compounds. researchgate.net

| Reaction | Catalyst System | Conditions | Key Application |

| Protodecarboxylation | Copper(I) oxide / Ligand (e.g., TMEDA) | High Temperature (e.g., >100 °C), Solvent (e.g., NMP) | Synthesis of 1,4-difluoro-2-iodobenzene |

| Ipso-iododecarboxylation | Palladium(II) acetate / NIS | High Temperature (e.g., 120 °C), DMF | Direct conversion to di-iodo compounds |

Oxidation Reactions Leading to Hypervalent Iodine Compounds

The iodine atom in this compound can be oxidized from its I(I) state to higher oxidation states, I(III) or I(V), to form hypervalent iodine compounds. These reagents are prized in organic synthesis for their mild and selective oxidizing properties.

The oxidation of 2-iodobenzoic acid and its derivatives is the primary route to synthetically important hypervalent iodine reagents like 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX). wikipedia.orgmdpi.com

2-Iodosobenzoic acid (IBA) derivatives (I(III)): The oxidation of 2-iodobenzoic acid to IBA can be achieved selectively using reagents like Oxone® in water. mdpi.com Water plays a crucial role in this transformation. mdpi.com The presence of the adjacent carboxylic acid group serves as an internal ligand, stabilizing the hypervalent iodine center. mdpi.com

2-Iodoxybenzoic acid (IBX) derivatives (I(V)): Further oxidation of the iodo- or iodosobenzoic acid yields the corresponding iodoxy compound. A common and environmentally friendly method involves heating an aqueous solution of the 2-iodobenzoic acid with an excess of Oxone (a mixture containing potassium peroxymonosulfate) to around 70°C. wikipedia.orgorientjchem.org The resulting IBX derivative often precipitates from the solution as a white solid. wikipedia.orgorientjchem.org These fluorinated IBX derivatives are expected to have modified reactivity and solubility compared to the parent IBX. acs.org

| Starting Material | Oxidizing Agent | Product (Oxidation State) |

| This compound | Oxone® (controlled) | 3,6-Difluoro-2-iodosobenzoic acid (I(III)) |

| This compound | Oxone® (excess), Heat | 3,6-Difluoro-2-iodoxybenzoic acid (I(V)) |

| 2-Iodobenzoic acid | Oxone®, Heat | 2-Iodoxybenzoic acid (IBX) (I(V)) |

Hypervalent iodine compounds are characterized by their ability to undergo ligand exchange at the iodine center. This reactivity is central to their function as oxidizing agents and in group transfer reactions. chemicalbook.comyoutube.com

For I(V) species like IBX, the oxidation of an alcohol begins with a ligand exchange where the alcohol displaces a hydroxyl group on the iodine atom. wikipedia.orgchemicalbook.com This is followed by a rearrangement and subsequent elimination to yield the oxidized product (e.g., an aldehyde or ketone) and the reduced 2-iodosobenzoic acid. wikipedia.orgacs.org

For I(III) species, particularly diaryliodonium salts, ligand exchange is also a key process. acs.orgacs.org For example, diaryliodonium salts can undergo rapid, fluoride-promoted aryl exchange reactions. nih.gov This type of reactivity is crucial for applications such as the synthesis of radiolabeled compounds. nih.gov The specific ligands on the hypervalent iodine center, such as acetates or trifluoroacetates, can be exchanged, influencing the reagent's reactivity and allowing for the transfer of various functional groups. acs.orgnih.gov

Influence of Fluoro Substituents on Hypervalent Iodine Formation and Stability in this compound

The reactivity of 2-iodobenzoic acids and their subsequent transformation into hypervalent iodine compounds are significantly influenced by the nature and position of substituents on the aromatic ring. The presence of fluoro groups, particularly at the ortho and meta positions relative to the iodine atom, as seen in this compound, is expected to exert a notable effect on the formation and stability of the corresponding hypervalent iodine species. This is primarily due to the strong electron-withdrawing nature of fluorine.

The formation of cyclic hypervalent iodine compounds, such as benziodoxolones, from 2-iodobenzoic acids is a key reaction pathway. In the case of this compound, the corresponding hypervalent iodine(III) compound would be 1-hydroxy-3,6-difluoro-1,2-benziodoxol-3(1H)-one. The presence of electron-withdrawing groups, like fluorine, on the benzene (B151609) ring generally enhances the electrophilicity of the iodine center, which can facilitate the initial oxidation step in the formation of the hypervalent iodine species.

Furthermore, the stability of the resulting hypervalent iodine compound is a crucial factor. Research on various substituted iodoarenes has indicated that electron-deficient aryl iodides are more readily converted to stable hypervalent iodine(III) compounds. nih.gov The fluoro substituents at the 3- and 6-positions of the benzoic acid ring in the target molecule are anticipated to contribute to the stabilization of the hypervalent iodine center. Specifically, an ortho-substituent can play a role in improving the hydrolytic stability of (difluoroiodo)arenes. nih.gov This stabilizing effect is attributed to the inductive electron withdrawal by the fluorine atoms, which reduces the electron density at the iodine atom, thereby making the hypervalent bond less susceptible to cleavage.

Moreover, the presence of an ortho-substituent can inhibit the further oxidation of the iodine(III) center to an iodine(V) species. nih.gov This is a significant consideration in the synthesis of specific hypervalent iodine(III) reagents, as it can prevent the formation of undesired over-oxidation byproducts. Therefore, the fluoro group at the 6-position (ortho to the iodine) in this compound is expected to favor the formation and enhance the stability of the corresponding iodine(III) benziodoxolone derivative.

While specific experimental data on the synthesis and detailed stability studies of hypervalent iodine compounds derived from this compound are not extensively reported in the currently available literature, the general principles of hypervalent iodine chemistry strongly suggest that the difluoro substitution pattern would have a pronounced and favorable influence on both the formation and stability of the resulting hypervalent iodine reagents.

Applications in Advanced Organic Synthesis

As a Versatile Building Block

The utility of 3,6-Difluoro-2-iodobenzoic acid stems from the distinct reactivity of its functional groups. The carbon-iodine bond is a key feature, enabling a wide range of metal-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atoms modulate the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity. The carboxylic acid group can act as a directing group, be converted into other functionalities, or participate directly in cyclization reactions.

The presence of the iodine atom makes this compound an excellent substrate for introducing aryl, alkyl, or alkynyl groups through well-established cross-coupling methodologies such as Suzuki, Sonogashira, and Heck reactions. These reactions provide a powerful platform for building intricate fluorinated biaryls, stilbenes, and other conjugated systems that are difficult to access through other means. The fluorine atoms enhance the metabolic stability and can favorably alter the lipophilicity and binding properties of target molecules, making this building block particularly attractive for medicinal chemistry applications.

The orthogonal reactivity of the functional groups in this compound allows for its use in the synthesis of highly substituted molecules. The carboxylic acid can be transformed into esters, amides, or acyl halides. It can also be subjected to reactions like the Curtius rearrangement to furnish an aniline (B41778) derivative, introducing a nitrogen substituent. This transformation, combined with subsequent cross-coupling at the iodo position, provides a pathway to polyfunctionalized aniline derivatives, which are themselves important synthetic intermediates.

Precursor for Biologically Relevant Scaffolds (Synthetic Aspects)

A significant application of ortho-iodo-substituted benzoic acids is in the synthesis of heterocyclic compounds. These scaffolds are prevalent in a vast number of natural products and pharmacologically active molecules. The specific arrangement of functional groups in this compound makes it an ideal starting material for constructing fluorinated analogues of several important heterocyclic systems.

The strategic positioning of the carboxylic acid and iodine atom facilitates cyclization reactions to form fused ring systems. By choosing appropriate reaction partners and catalysts, a variety of biologically relevant heterocycles can be synthesized.

Isocoumarins: These lactones are known for a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov The closely related 2-fluoro-6-iodobenzoic acid is used in the regioselective synthesis of isocoumarins. sigmaaldrich.com This suggests that this compound can similarly undergo palladium-catalyzed coupling with terminal alkynes, followed by an intramolecular cyclization to yield fluorinated isocoumarins.

Phthalides: The phthalide (B148349) (or 1(3H)-isobenzofuranone) moiety is a core structure in many natural products, including the immunosuppressant drug mycophenolic acid. nih.gov Syntheses of phthalides often involve the coupling of 2-iodobenzoic acids with aldehydes or alkynes. researchgate.netmdpi.comorganic-chemistry.org Applying these methods to this compound would provide access to novel difluoro-substituted phthalides.

Indoles: The indole (B1671886) ring is a cornerstone of numerous pharmaceuticals and alkaloids. nih.gov A synthetic route starting from 2-iodobenzoic acid involves its conversion to 2-iodoaniline (B362364) derivative via a Curtius rearrangement. This intermediate can then undergo a Sonogashira coupling with a terminal alkyne, followed by a base-induced cyclization to form the indole ring. researchgate.net This sequence allows for the synthesis of indoles with a halogen at a specific position, which can be used for further functionalization.

Table 1: Heterocyclic Systems Derived from Substituted 2-Iodobenzoic Acid Precursors

| Heterocycle | General Precursor | Key Reaction Type | Reference |

|---|---|---|---|

| Isocoumarin | 2-Fluoro-6-iodobenzoic acid | Palladium-catalyzed coupling/cyclization with alkynes | sigmaaldrich.com |

| Phthalide | 2-Iodobenzoic acid | Coupling with aldehydes or alkynes followed by lactonization | researchgate.netorganic-chemistry.org |

| Indole | 2-Iodobenzoic acid | Curtius rearrangement, Sonogashira coupling, and cyclization | researchgate.net |

The formation of rings in organic synthesis is governed by stereoelectronic principles, which have been summarized in a set of guidelines known as Baldwin's Rules. wikipedia.orglibretexts.org These rules classify ring closures based on the ring size (e.g., 5- or 6-membered), the hybridization of the electrophilic atom (tet, trig, or dig), and whether the bond being broken is inside (endo) or outside (exo) the newly forming ring. wikipedia.orgscripps.edu

For instance, the synthesis of indoles from 2-ethynylaniline (B1227618) precursors involves the attack of the aniline nitrogen onto the alkyne's triple bond (a digonal system). researchgate.net This is classified as a 5-endo-dig cyclization. According to Baldwin's rules, 3- to 7-endo-dig cyclizations are favored processes, which explains the high efficiency of this key step. libretexts.org Understanding these rules is crucial for predicting the feasibility of a proposed cyclization and for designing synthetic routes that favor the formation of the desired heterocyclic product.

Table 2: Summary of Baldwin's Rules for Relevant Cyclizations

| Cyclization Type | Favored/Disfavored | Example Application | Reference |

|---|---|---|---|

| 5-Endo-dig | Favored | Indole synthesis from 2-alkynylanilines | libretexts.org |

| 6-Endo-dig | Favored | Synthesis of six-membered N-heterocycles | libretexts.org |

| 5-Exo-trig | Favored | Cyclizations onto a double bond | wikipedia.orglibretexts.org |

| 5-Endo-trig | Disfavored | Alternative, less likely cyclization pathway | wikipedia.orglibretexts.org |

| 6-Exo-trig | Favored | Cyclizations onto a double bond | wikipedia.orglibretexts.org |

To improve efficiency and sustainability, modern organic synthesis emphasizes the use of one-pot reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates. The synthesis of heterocyclic systems from this compound is well-suited to such approaches.

Intermediate in Pharmaceutical Synthesis

The structural framework of this compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its utility is particularly notable in the creation of quinolone carboxylic acids and phenylaminobenzhydroxamic acid derivatives, classes of compounds known for their therapeutic properties.

Quinolone Carboxylic Acids:

Quinolone and fluoroquinolone carboxylic acids are a significant class of synthetic antibacterial agents. google.comnih.gov The core structure of these compounds, a 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, is often modified at various positions to enhance antibacterial potency and spectrum. google.commsu.edu The presence of fluorine atoms, as in this compound, can be particularly advantageous. For instance, 6,8-difluoroquinolones have been synthesized and evaluated for their antibacterial activity. msu.edu The synthesis of such compounds can involve the reaction of substituted anilines with other reagents to form the quinolone ring system. The difluorinated phenyl ring from this compound can be incorporated into the final quinolone structure, contributing to the modulation of the drug's activity. The iodine atom provides a handle for further functionalization through various coupling reactions, allowing for the introduction of diverse substituents at the 2-position, which can be crucial for optimizing the pharmacological profile.

Phenylaminobenzhydroxamic Acid Derivatives:

Phenylaminobenzhydroxamic acid derivatives are another class of compounds with potential therapeutic applications. The synthesis of these molecules can benefit from the reactivity of this compound. The carboxylic acid group can be converted to a hydroxamic acid, while the iodine atom allows for the introduction of a phenylamino (B1219803) group via a coupling reaction, such as the Buchwald-Hartwig amination. The fluorine atoms on the benzene (B151609) ring can influence the electronic properties and metabolic stability of the final derivative, which are important considerations in drug design.

Generation of Reactive Intermediates

The chemical functionalities of this compound allow for its conversion into highly reactive intermediates, which are then used in subsequent synthetic transformations. A key example is the formation of fluoro-substituted benzoyl chlorides.

Fluoro-substituted Benzoyl Chlorides:

The carboxylic acid group of this compound can be readily converted to a more reactive acyl chloride. This transformation is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,6-difluoro-2-iodobenzoyl chloride is a highly reactive electrophile. This intermediate can then be used in a variety of acylation reactions to introduce the 3,6-difluoro-2-iodobenzoyl moiety into other molecules. For example, it can react with alcohols to form esters, with amines to form amides, and in Friedel-Crafts acylation reactions to form ketones. The presence of the fluorine and iodine atoms on the benzoyl chloride provides opportunities for further diversification of the resulting products. For instance, 2-Fluoro-6-iodobenzoic acid can be used to synthesize fluoro-substituted benzoyl chlorides. sigmaaldrich.comsigmaaldrich.com

Role in Catalysis and Reagent Design

The iodine atom in this compound is central to its role in the development of hypervalent iodine reagents and their subsequent use in catalysis. These reagents are known for their mild and selective oxidizing properties, making them attractive for green chemistry applications. arkat-usa.orgsemanticscholar.org

Preparation of Hypervalent Iodine(III) Reagents

Hypervalent iodine compounds contain an iodine atom in a formal oxidation state higher than the -1 found in simple iodides. arkat-usa.org this compound serves as a precursor for the synthesis of various hypervalent iodine(III) reagents. arkat-usa.orgossila.com The ortho-carboxy group can act as an endogenous ligand, stabilizing the hypervalent iodine center.

The synthesis of these reagents often involves the oxidation of the iodine atom in this compound. For example, reaction with an oxidizing agent in the presence of appropriate ligands can lead to the formation of cyclic hypervalent iodine(III) compounds like benziodoxolones. These reagents, such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), which are derived from 2-iodobenzoic acid, are powerful and selective oxidants. semanticscholar.orgdigitellinc.comwikipedia.org The fluorine substituents in this compound can modulate the reactivity and stability of the resulting hypervalent iodine reagents.

Development of Oxidative Transformations

Hypervalent iodine(III) reagents derived from precursors like this compound are employed in a wide array of oxidative transformations. arkat-usa.orgnih.gov These reagents are valued for their ability to effect oxidations under mild conditions, often with high selectivity. Examples of such transformations include the oxidation of alcohols to aldehydes and ketones, the α-functionalization of carbonyl compounds, and oxidative rearrangements. The specific reactivity of the hypervalent iodine reagent can be tuned by modifying the ligands attached to the iodine atom. For instance, (bis(trifluoroacetoxy)iodo)benzene (PIFA) is a powerful oxidizing agent used in various transformations. wikipedia.org The development of new hypervalent iodine reagents with tailored reactivity remains an active area of research.

Applications in Green Chemistry and Recyclability

Hypervalent iodine reagents are considered environmentally benign alternatives to many heavy metal-based oxidants. semanticscholar.org A significant advantage of many hypervalent iodine-mediated reactions is the recyclability of the iodine-containing byproduct. semanticscholar.org For instance, after an oxidation reaction using a hypervalent iodine(III) reagent, the resulting iodobenzene (B50100) derivative can often be recovered and re-oxidized back to the active hypervalent iodine(III) state, allowing for its reuse. This recyclability is a key principle of green chemistry, aiming to minimize waste and improve the sustainability of chemical processes. rsc.org The use of this compound as a precursor allows for the creation of recyclable hypervalent iodine reagents with potentially enhanced properties due to the fluorine substituents.

Catalytic Applications of Derived Hypervalent Iodine Species

Beyond their use as stoichiometric reagents, hypervalent iodine species derived from precursors like this compound can also be utilized in catalytic systems. nih.gov This approach further enhances their green credentials by reducing the amount of reagent required.

In a typical catalytic cycle, the hypervalent iodine(III) species is generated in situ from an iodoarene precursor using a stoichiometric terminal oxidant. The active hypervalent iodine(III) species then performs the desired oxidation on the substrate, after which the resulting iodobenzene derivative is re-oxidized by the terminal oxidant to regenerate the catalyst.

These catalytic systems have been applied to a variety of important transformations, including:

C-H Oxidation: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. nih.gov Catalytic systems involving hypervalent iodine species have shown promise in mediating the oxidation of C-H bonds, allowing for the introduction of functional groups at positions that would be difficult to access through traditional methods. nih.govfrontiersin.org

C-H Hydroxylation: The introduction of a hydroxyl group into an unactivated C-H bond is a particularly valuable transformation. nih.govresearchgate.netnih.gov Catalytic systems based on hypervalent iodine reagents have been developed for the hydroxylation of various substrates, offering a direct route to valuable alcohol products. nih.gov

Decarboxylative Reactions: Hypervalent iodine reagents can facilitate decarboxylative functionalization reactions. nih.gov In these processes, a carboxylic acid is converted into a reactive intermediate via reaction with the hypervalent iodine species, which then undergoes decarboxylation and subsequent functionalization. This strategy provides a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicity of the signals, the precise structure of a compound can be determined.

¹H NMR Spectroscopic Analysis.semanticscholar.org

The proton NMR (¹H NMR) spectrum of 3,6-Difluoro-2-iodobenzoic acid provides information about the chemical environment of the hydrogen atoms in the molecule. The signals in the ¹H NMR spectrum are influenced by the presence of adjacent fluorine and iodine atoms.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| 7.36 | dd | 8.7, 2.7 | Aromatic CH |

| 7.40 | d | 2.3 | Aromatic CH |

Note: The data presented is based on analysis in DMSO-d6. Chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopic Analysis.nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments within a molecule. In this compound, the chemical shifts of the carbon atoms are significantly affected by the attached fluorine and iodine atoms.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| 106.6 | Aromatic C |

| 117.1 | Aromatic C |

| 122.0 | Aromatic C |

| 127.0 | Aromatic C |

| 132.8 | Aromatic C |

| 159.7 | Aromatic C-F |

| 167.6 | Carboxylic Acid C=O |

Note: The data presented is based on analysis in DMSO-d6. Chemical shifts can vary depending on the solvent used.

¹⁹F NMR Spectroscopic Studies.carlroth.com

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a specialized technique used to analyze fluorine-containing compounds. nih.gov It provides information about the number and electronic environment of the fluorine atoms. nih.gov The broad chemical shift range of ¹⁹F NMR helps in avoiding signal overlap. nih.gov

For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at positions 3 and 6. The chemical shifts and coupling patterns of these signals would be influenced by their positions relative to the iodine and carboxylic acid groups. A study reported ¹⁹F NMR data for a similar compound, 2-fluoro-3-methylbenzoic acid, which showed a signal at -138.7–138.5 ppm and -132.6–132.4 ppm. semanticscholar.org

Correlations with Theoretical Chemical Shifts

Computational chemistry allows for the prediction of theoretical NMR chemical shifts. These calculated values can be correlated with experimental data to confirm the proposed structure of a molecule. The comparison between theoretical and experimental shifts for this compound would involve quantum mechanical calculations, which can provide a deeper understanding of the electronic structure and its influence on the NMR parameters.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS).arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov For this compound, HRMS is used to confirm its molecular formula.

A study reported the high-resolution mass spectrometry data for a related compound, which was found to have a calculated mass of 300.9168 for [M+H]⁺ and an experimental mass of 300.9170. semanticscholar.org This close agreement confirms the elemental composition of the molecule. semanticscholar.org

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool for investigating the properties of this compound at the molecular level. Theoretical modeling, particularly through methods rooted in quantum mechanics, provides deep insights into the molecule's structure, energetics, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a predominant computational method used to study the electronic and structural properties of molecules like this compound. DFT calculations balance computational cost and accuracy, making them suitable for a detailed analysis of substituted benzoic acids. nihs.go.jp

DFT calculations are instrumental in predicting the electronic landscape of this compound. The distribution of electron density, molecular orbital energies, and electrostatic potential are key descriptors of the molecule's reactivity. The presence of two electron-withdrawing fluorine atoms and a larger, more polarizable iodine atom, in addition to the carboxylic acid group, creates a complex electronic environment.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. For substituted benzoic acids, the HOMO is typically located over the aromatic ring, while the LUMO is often centered on the carboxylic acid group and the regions influenced by the electron-withdrawing substituents. researchgate.net

DFT calculations can also determine various reactivity descriptors, as illustrated in the hypothetical data table below, which are derived from the principles of conceptual DFT.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Halogenated Benzoic Acid Analog

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Ionization Potential | 7.2 eV | The minimum energy required to remove an electron. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added. |

| Electronegativity (χ) | 4.35 eV | A measure of the ability to attract electrons. |

| Hardness (η) | 2.85 eV | A measure of resistance to charge transfer. |

| Softness (S) | 0.35 eV⁻¹ | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | 3.32 eV | A measure of the propensity to accept electrons. |

Note: This table is illustrative and based on typical values for similar halogenated aromatic compounds. Specific values for this compound would require dedicated DFT calculations.

The analysis of the molecular electrostatic potential (MEP) map would reveal the electrophilic and nucleophilic sites. The negative potential (red/yellow) is expected around the carbonyl oxygen of the carboxylic acid, indicating a region susceptible to electrophilic attack. Positive potential (blue) would be anticipated around the acidic proton and the iodine atom (due to the σ-hole phenomenon), highlighting sites for nucleophilic interaction. researchgate.net

DFT calculations are a cornerstone for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces for chemical reactions involving this compound. This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, transition states. europa.eu

The process typically involves:

Geometry Optimization: The minimum energy structures of reactants and products are fully optimized. rsc.org

Transition State Search: A search for the first-order saddle point on the potential energy surface that connects the reactants and products is performed using methods like QST2 (Quadratic Synchronous Transit) or QST3. rsc.org

Frequency Calculation: Vibrational frequency calculations are performed to verify the nature of the stationary points. A stable minimum (reactant, product) will have all real frequencies, whereas a transition state is characterized by exactly one imaginary frequency. rsc.org This imaginary frequency corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway. rsc.org

For this compound, this methodology could be applied to study mechanisms such as its synthesis, esterification, or participation in halogen-bond-driven reactions. For instance, in reactions involving hypervalent iodine reagents, DFT has been used to uncover novel reaction pathways and explain solvent effects. researchgate.net

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Computational studies on analogous di-substituted benzoic acids, such as 2,6-difluorobenzoic acid, provide significant insight into the likely conformations. researchgate.net

For these types of ortho-substituted benzoic acids, two primary conformers exist:

Cis Conformer: The acidic hydrogen of the carboxylic group is oriented towards the C6 carbon of the benzene ring.

Trans Conformer: The acidic hydrogen is oriented away from the C6 carbon and towards the C2 substituent (in this case, iodine).

DFT calculations on 2,6-difluorobenzoic acid have shown that the cis conformer is the lowest energy structure. researchgate.net The trans conformer is higher in energy due to repulsive interactions between the hydroxyl group and the ortho substituent. researchgate.net In this compound, the bulky iodine atom at the C2 position would likely introduce significant steric hindrance. This would further destabilize the trans conformer, where the O-H group points towards the iodine, making the cis conformer overwhelmingly preferential.

Furthermore, due to steric crowding from the three ortho/meta substituents, the carboxylic acid group is expected to be twisted out of the plane of the aromatic ring. In 2,6-difluorobenzoic acid, the carboxylic group is nearly perpendicular to the ring to minimize repulsion. A similar significant dihedral angle would be expected for this compound.

Table 2: Predicted Conformational Data for this compound based on Analogs

| Conformer | O=C-O-H Dihedral (°) (Illustrative) | C6-C1-C(OOH) Dihedral (°) (Illustrative) | Relative Energy (kJ/mol) (Illustrative) | Stability |

| Cis | ~0 (planar COOH) | ~85 | 0.0 | Global Minimum |

| Trans | ~180 (planar COOH) | ~85 | > 20 | Unstable |

Note: Data is illustrative, based on DFT calculations for 2,6-difluorobenzoic acid. researchgate.net The large relative energy for the trans conformer suggests it would be unstable and not experimentally observable.

To date, no specific molecular dynamics (MD) simulations for this compound have been reported in the scientific literature.

Should such studies be performed, MD simulations could provide valuable insights into the dynamic behavior of this molecule in condensed phases (e.g., in solution or in a crystal lattice). Potential applications would include studying solvation effects, diffusion behavior in different media, and the dynamics of intermolecular interactions such as hydrogen bonding and halogen bonding. MD simulations are particularly useful for understanding processes that occur over longer timescales than can be practically addressed with DFT.

There are currently no published Quantitative Structure-Activity Relationship (QSAR) models specifically involving this compound.

In a purely theoretical context, QSAR methodologies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with a specific activity or property. rsc.org While often used for biological activity, the "activity" can also be a physical property like solubility, boiling point, or a measure of chemical reactivity.

A theoretical QSAR study for a series of related halogenated benzoic acids could involve:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the series using computational software.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a model that links a subset of these descriptors to a theoretically calculated property (e.g., the DFT-calculated HOMO-LUMO gap or electrophilicity index).

Validation: Testing the predictive power of the resulting model.

Such a study would provide a predictive tool to estimate the theoretical reactivity of new, unsynthesized analogs within the same chemical class, guiding further computational or experimental efforts. nihs.go.jp

Advanced Mechanistic Studies and Kinetic Investigations

Elucidation of Reaction Mechanisms

The arrangement of substituents on the benzene (B151609) ring of 3,6-difluoro-2-iodobenzoic acid, with two electron-withdrawing fluorine atoms, a bulky iodine atom, and a carboxylic acid group, presents a complex system for studying reaction mechanisms. Key areas of investigation include how these groups influence the regioselectivity and stereoselectivity of reactions.

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of the chemistry of this compound. Research in this area has often involved its use in regioselective functionalization reactions, particularly through the generation of organolithium intermediates. researchgate.netresearchgate.net The formation of this compound itself can be achieved through the direct deprotonation of a fluoroarene precursor followed by carboxylation, a process that relies on the directing effects of the existing substituents to achieve the desired isomer. researchgate.netresearchgate.netresearchgate.net

In reactions such as the Suzuki-Miyaura coupling, the iodine atom at the 2-position serves as the primary reactive site for cross-coupling, demonstrating high regioselectivity. The substitution pattern of the aromatic ring is a key determinant of this selectivity.

While stereoselectivity, the preferential formation of one stereoisomer over another, is a fundamental concept in organic chemistry, specific studies detailing stereoselective reactions involving the chiral center of a reactant with this compound are not extensively documented in publicly available literature. However, in any reaction where a new chiral center is formed, the steric and electronic environment created by the fluorine, iodine, and carboxylate groups would be expected to influence the stereochemical outcome.

The fluorine and iodine atoms play distinct and crucial roles in directing the reactivity of this compound.

Fluorine Atoms: The two fluorine atoms at the 3- and 6-positions are strongly electron-withdrawing through the inductive effect. This has several consequences:

Increased Acidity: The fluorine atoms increase the acidity of the carboxylic acid proton and the aromatic protons, making deprotonation more facile.

Activation of the Ring: They activate the benzene ring towards nucleophilic aromatic substitution, although this is less common for benzoic acids unless under specific conditions.

Directing Effects: In electrophilic aromatic substitution, the fluorine atoms are ortho, para-directing, but their strong electron-withdrawing nature deactivates the ring towards such reactions. In the context of directed ortho-metalation, the fluorine atom at the 6-position, along with the carboxylate group, can help direct lithiation to the 5-position.

Iodine Atom: The iodine atom at the 2-position is the primary site for many synthetic transformations.

Leaving Group Ability: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution and a key participant in transition metal-catalyzed cross-coupling reactions. researchgate.net

Metal-Halogen Exchange: The iodine atom readily undergoes metal-halogen exchange, typically with organolithium reagents, to form a highly reactive aryllithium species. This is a common strategy for introducing a variety of functional groups at the 2-position.

Kinetic Studies and Isotope Effects

Kinetic studies provide quantitative data on reaction rates, offering insights into the energy profile of a reaction and the structure of the transition state. For multi-step syntheses involving this compound, these studies can help identify the slowest, or rate-determining, step.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. While specific KIE studies focused solely on this compound are not readily found in the literature, the principles of KIE analysis can be applied to understand its reactions.

For instance, in a reaction where a C-H bond is broken in the rate-determining step, a significant primary KIE would be expected upon replacing hydrogen with deuterium. In the case of reactions at the iodine or carboxylate group, where no C-H bonds on the aromatic ring are broken, any observed KIE would likely be a secondary effect, providing information about changes in hybridization at the carbon centers during the reaction.

| Type of Study | Potential Application to this compound | Expected Outcome/Information Gained |

| Primary KIE | Investigating a hypothetical C-H activation at a specific position on the ring. | A significant kH/kD value would indicate C-H bond breaking in the rate-determining step. |

| Secondary KIE | Studying the mechanism of a Suzuki-Miyaura coupling reaction at the C-I bond. | A small kH/kD value could provide insight into the hybridization changes at the carbon atom of the C-I bond in the transition state. |

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign methods for the synthesis of 3,6-difluoro-2-iodobenzoic acid is a primary area of future research. Current methods, while effective, often rely on harsh reagents and generate significant waste.

Development of More Efficient and Eco-Friendly Methodologies

Traditional synthesis of this compound often involves the direct deprotonation of a fluoroarene with a strong organolithium base, followed by carboxylation or reaction with an iodine source. researchgate.netresearchgate.netresearchgate.net While effective in the laboratory, these methods can be challenging to scale up and present safety concerns.

Future research will likely focus on developing catalytic and more sustainable alternatives. For instance, leveraging transition-metal catalysis, such as nickel-catalyzed C-H functionalization, could provide a more direct and atom-economical route to this and related compounds. The development of methodologies that minimize the use of cryogenic conditions and hazardous reagents will be a key focus. Exploring greener reaction media, such as water or bio-based solvents, will also be crucial in reducing the environmental footprint of its synthesis.

Catalyst Design for Specific Transformations

The design of catalysts tailored for specific transformations of this compound represents a significant opportunity. While palladium-catalyzed cross-coupling reactions are applicable to aryl iodides in general, the development of catalysts that are highly active and selective for this particular substrate could open up new synthetic possibilities. Future work may involve the design of ligands that can modulate the reactivity of the metal center, allowing for chemoselective transformations at either the iodine or carboxylic acid functionalities. Furthermore, the exploration of earth-abundant metal catalysts, such as iron or copper, as alternatives to precious metals like palladium, is a growing trend in sustainable chemistry that could be applied to reactions involving this compound.

Exploration of Undiscovered Reactivity

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atoms and the versatile iodine and carboxylic acid groups, suggest a rich and largely unexplored reactivity profile.

New Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The presence of the iodo group makes this compound an ideal candidate for a variety of cross-coupling reactions. While its participation in Suzuki-Miyaura reactions is known, a systematic exploration of its utility in other key C-C bond-forming reactions is warranted. evitachem.comambeed.com This includes the Heck, Sonogashira, and Stille couplings, which would significantly expand its utility in the synthesis of complex organic molecules. researchgate.netresearchgate.netresearchgate.net

Beyond C-C bond formation, the development of new methods for carbon-heteroatom bond formation is a promising avenue. This includes Buchwald-Hartwig amination and etherification reactions, which are fundamental transformations in medicinal chemistry for the introduction of nitrogen and oxygen functionalities. Investigating the reactivity of the C-I bond towards these transformations could lead to the efficient synthesis of novel pharmaceutical intermediates.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods for and with this compound to continuous flow and automated platforms is a key trend for the future. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for higher yields and purity. The development of robust and scalable flow processes for the synthesis and subsequent functionalization of this building block would be highly valuable for industrial applications.

Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly explore a wide range of reaction conditions and catalysts for transformations involving this compound. This would accelerate the discovery of new reactions and the optimization of existing ones, leading to a more rapid expansion of its synthetic utility.

Advanced Computational Modeling and Machine Learning in Reaction Prediction

The use of computational tools is set to play an increasingly important role in understanding and predicting the reactivity of this compound.

Advanced computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reaction mechanisms of this compound. These studies can help to rationalize observed reactivity and guide the design of new experiments. For example, DFT calculations can be used to predict the most likely sites of reaction and to evaluate the feasibility of different catalytic cycles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-difluoro-2-iodobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of a benzoic acid precursor. For example, iodination via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) can introduce the iodine substituent. Fluorination at the 3- and 6-positions may require directed ortho-metalation (DoM) strategies with LDA (lithium diisopropylamide), followed by electrophilic fluorination using N-fluoropyridinium salts . Yield optimization involves controlling temperature (-78°C for metalation) and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine environments (δ ~ -110 to -125 ppm for aromatic fluorines), while NMR resolves coupling patterns (e.g., J ~ 8-12 Hz).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 297.90 (CHFIO).

- X-ray Crystallography : Resolves iodine positioning and dihedral angles between substituents .

Q. What purification methods are effective for isolating this compound, and how is purity assessed?

- Methodological Answer : Recrystallization from ethanol/water (1:3 v/v) removes unreacted precursors. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents are quantified using GC-MS headspace analysis .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential iodine vapor release. Store at 2–8°C in amber vials to prevent photodegradation. Spills should be neutralized with 10% sodium thiosulfate .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Reaction efficiency depends on ligand choice (e.g., SPhos for bulky substrates) and base (KCO in dioxane/water). Fluorine substituents increase electron-withdrawing effects, accelerating oxidative addition but potentially slowing transmetallation .

Q. What role do fluorine atoms play in modulating the compound’s acidity and solubility?

- Methodological Answer : Fluorine’s electronegativity increases acidity (pKa ~ 2.1 vs. ~4.2 for non-fluorinated analogs). Solubility in polar aprotic solvents (e.g., DMSO) is enhanced, while lipophilicity (logP ~ 2.5) supports membrane permeability in biological assays. These properties are quantified via potentiometric titration and octanol-water partitioning .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Validate data by:

- DSC Analysis : Compare melting endotherms (ΔH fusion ~ 150 J/g).

- Interlaboratory Reproducibility : Cross-check NMR shifts (e.g., carbonyl C=O at δ ~ 168 ppm) using certified reference materials .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Methodological Answer : Degradation pathways (e.g., deiodination) are minimized by:

- Light Protection : Use amber glassware and argon-sparged solutions.

- pH Control : Buffer solutions to pH 5–6 to prevent carboxylic acid dimerization.

- Thermal Stability : TGA analysis shows decomposition onset at ~200°C, guiding storage and reaction temperatures .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.